molecular formula C13H8ClFN2O3 B11694919 2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide

Cat. No.: B11694919
M. Wt: 294.66 g/mol
InChI Key: IVPCJXSMGVZNMK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Amines, thiols, organic solvents like ethanol or methanol.

Major Products Formed

    Reduction: Formation of 2-amino-N-(2-fluorophenyl)-5-nitrobenzamide.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure with additional fluorine atoms.

    2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide: Contains a methoxy group instead of a nitro group.

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Similar structure with different fluorine substitution pattern.

Uniqueness

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

2-chloro-N-(2-fluorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-5-8(17(19)20)7-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18)

InChI Key

IVPCJXSMGVZNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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